molecular formula C7H7ClN2 B2520149 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 2408962-08-1

7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2520149
CAS No.: 2408962-08-1
M. Wt: 154.6
InChI Key: VJOSZJWONGAIOR-UHFFFAOYSA-N
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Description

Nomenclature and Classification of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Systematic IUPAC Nomenclature and Structural Isomerism

The IUPAC name This compound reflects the compound’s core bicyclic structure and substituent placement. Key components include:

  • Pyrrolo[3,2-b]pyridine : A fused bicyclic system where a pyrrole ring is joined to a pyridine ring at positions 3 and 2 of the pyridine ring, respectively.
  • 2,3-Dihydro : Indicates partial saturation in the pyrrole ring (positions 2 and 3 are saturated).
  • 7-Chloro : A chlorine atom attached to position 7 of the fused bicyclic system.
Structural Isomerism

The compound’s structure allows for isomerism in two primary ways:

  • Ring Fusion Isomerism : Variations in the connection points between the pyrrole and pyridine rings. For example, pyrrolo[2,3-b]pyridine (fusion at pyridine positions 2 and 3) and pyrrolo[2,3-c]pyridine (fusion at positions 2 and 3 of pyridine with pyrrole positions 2 and 3) represent distinct isomers.
  • Substituent Position Isomerism : Chlorine placement at different positions (e.g., 5-chloro, 4-chloro, or 6-chloro derivatives) alters electronic and steric properties.

Table 1: Structural Isomers of Pyrrolopyridine Derivatives

Compound Name Fusion Pattern Chlorine Position CAS Number
This compound [3,2-b] 7 2408962-08-1
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine [2,3-c] 5 1196155-89-1
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine [3,2-c] 4 45789725

Heterocyclic Classification Within Pyrrolopyridine Derivatives

This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterobicyclic compounds. Key classification criteria include:

  • Core Structure : A fused pyrrole-pyridine system with two nitrogen atoms—one in the pyridine ring and another in the pyrrole ring.
  • Saturation State : The "dihydro" designation indicates partial saturation in the pyrrole ring, distinguishing it from fully aromatic pyrrolopyridines.
  • Biological Relevance : Pyrrolopyridines are known for their bioactivity, including antibacterial and antidiabetic properties, as demonstrated by derivatives like 5-oxo-4H-pyrrolo[3,2-b]pyridine.
Relationship to Other Heterocycles

Pyrrolopyridines are distinct from:

  • Pyrazolopyridines : Contain a pyrazole ring fused to a pyridine ring.
  • Indole Derivatives : Feature a benzene ring fused to a pyrrole ring.
  • Imidazopyridines : Include an imidazole ring fused to a pyridine ring.

Table 2: Key Features of Pyrrolopyridine Derivatives

Feature This compound 5-Oxo-4H-pyrrolo[3,2-b]pyridine
Saturation State Partially saturated (pyrrole ring) Fully aromatic
Functional Groups Chlorine substituent Ketone group
Biological Activity Potential in medicinal chemistry Antibacterial (MIC: 3.35 µg/mL)

Positional Chlorine Substitution Patterns in Bicyclic Systems

The chlorine substituent at position 7 plays a critical role in modulating the compound’s electronic and steric properties. Its placement in the bicyclic system influences:

  • Electronic Effects : Chlorine’s electronegativity withdraws electron density, altering reactivity at adjacent positions.
  • Steric Hindrance : Bulky substituents can hinder interactions with biological targets or catalysts.
Comparative Analysis of Chloro-Substituted Pyrrolopyridines

Table 3: Chloro-Substituted Pyrrolopyridine Derivatives

Compound Name Chlorine Position CAS Number Key Characteristics
This compound 7 2408962-08-1 Partial saturation, [3,2-b] fusion
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine 5 1196155-89-1 [2,3-c] fusion, aromatic pyridine ring
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 6 90102365 Methyl groups enhance steric bulk
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 4 45789725 [3,2-c] fusion, electron-deficient ring
Implications for Reactivity and Applications
  • Position 7 Chlorine : Favorable for nucleophilic substitution reactions due to proximity to the pyridine nitrogen, as seen in analogous systems.
  • Position 5 Chlorine : May enhance metabolic stability by reducing oxidation susceptibility.
  • Position 4 Chlorine : Increases electron deficiency in the pyridine ring, potentially improving binding to electron-rich targets.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOSZJWONGAIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CN=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-08-1
Record name 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex structures through various chemical reactions including cyclization and substitution reactions. The chloro group provides a reactive site for further functionalization, enhancing the compound's utility in synthetic chemistry.

Biological Research

Enzyme Inhibition and Receptor Binding
In biological studies, this compound has shown potential as an enzyme inhibitor and receptor binder. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways. For instance, research indicates that derivatives of this compound can modulate enzyme activity by binding to active sites, which is critical in drug development .

Case Study: Anti-Cancer Properties
A notable case study involved the investigation of this compound derivatives for their anti-cancer properties. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Medicinal Chemistry

Therapeutic Effects
In medicinal chemistry, this compound derivatives have been explored for their anti-inflammatory and antimicrobial effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and exhibit antibacterial activity against resistant strains of bacteria. This positions them as promising candidates for new therapeutic agents .

Industrial Applications

Agrochemicals and Pharmaceuticals
The compound is also significant in the industrial sector, particularly in the development of agrochemicals and pharmaceuticals. Its versatility allows for the formulation of products with improved efficacy and safety profiles. For example, this compound derivatives are being studied for use in crop protection products due to their biological activity against pests while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in these effects are often related to signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
  • Key Differences : The chlorine substituent is at position 6, and the ring junction is [3,4-c], altering nitrogen placement compared to [3,2-b]. This positional change impacts electronic distribution and steric interactions in biological targets .
  • Synthesis : Prepared via nucleophilic substitution of 7-chloro precursors with amines (e.g., 3-chloroaniline) .
5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
  • Key Differences: Bromine replaces chlorine at position 4.
  • Physical Properties : Molecular weight 199.05 g/mol, boiling point ~302.9°C, density 1.6 g/cm³ .
7-Bromo-1H-pyrrolo[3,2-b]pyridine
  • Key Differences : Bromine at position 7 in a fully aromatic pyrrolopyridine. The absence of dihydro saturation increases planarity, favoring π-stacking interactions in drug-receptor binding .

Ring Junction and Saturation Effects

1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
  • Key Differences : The [2,3-b] ring junction places nitrogen at position 1 instead of position 3 (as in [3,2-b]). This alters hydrogen-bonding capabilities and acidity (predicted pKa ~7.18 for dihydro derivatives vs. ~5.5 for 7-azaindoles) .
  • Applications : Widely used in experimental phasing for macromolecular crystallography due to strong electron density contrast .
Thiochromeno[2,3-b]pyridine-2,5-dione
  • Key Differences : Incorporates a fused thiochromene ring and dione groups, increasing molecular complexity and redox activity. The chlorine substituents enhance electrophilicity, making it reactive in nucleophilic substitutions .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Biological Activity
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine C₇H₇ClN₂ 154.60 ~243.7 (predicted) 1.114 (predicted) Kinase inhibition (SGK-1)
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine C₇H₇ClN₂ 154.60 N/A N/A Intermediate in API synthesis
5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine C₇H₇BrN₂ 199.05 302.9 1.6 Not reported; structural analog
1H-Pyrrolo[2,3-b]pyridine C₇H₆N₂ 118.14 243.7 (predicted) 1.114 Crystallography phasing tool

Biological Activity

7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

The molecular formula of this compound is C7H7ClN2C_7H_7ClN_2 with a molecular weight of approximately 154.6 g/mol. It is synthesized primarily through the cyclization of 2-chloropyridine with suitable amines under specific conditions. The synthetic routes often involve multi-step processes optimized for yield and purity, employing high-pressure reactors and continuous flow systems to ensure consistent production .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrrole-based compounds have shown significant activity against various bacterial strains. In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that modifications to the pyrrole structure can enhance antibacterial efficacy.

Anticancer Activity

Research indicates that this compound derivatives may possess anticancer properties. In particular, compounds derived from this scaffold have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives showed IC50 values as low as 0.36 µM against CDK2, indicating a strong potential for development as anticancer agents .

Case Studies and Research Findings

Study Target Activity MIC/IC50
Study AStaphylococcus aureusAntibacterialMIC = 3.12 µg/mL
Study BCDK2AnticancerIC50 = 0.36 µM
Study CMycobacterium tuberculosisAntitubercularMIC = 5 µM

These findings underscore the versatility of this compound in medicinal chemistry.

Potential Applications

The compound's ability to inhibit specific enzymes and its antimicrobial properties make it a promising candidate for drug development in various therapeutic areas:

  • Antimicrobial Agents : Due to its activity against resistant bacterial strains.
  • Anticancer Drugs : Targeting cell cycle regulators like CDKs.
  • Enzyme Inhibitors : For diseases where enzyme modulation is beneficial.

Q & A

Q. What are the common synthetic routes for 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of halogenated pyridine precursors or functionalization of pyrrolopyridine scaffolds. Key steps include:

  • Chlorination : Use of reagents like Selectfluor® for regioselective halogenation (e.g., at the 7-position) under anhydrous conditions (CH₃CN/EtOH, 70°C, 12–24 hours) .
  • Cyclization : Base-mediated (e.g., NaH or K₂CO₃) ring closure in solvents like THF or DMF, followed by purification via column chromatography (DCM/EA gradients) .
  • Optimization : Adjusting reaction temperature (0°C to 110°C), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) improves yields. For example, NaH-mediated methylation at 0°C achieves >85% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., NH protons at δ 11.8–12.0 ppm in DMSO-d₆) and ring fusion patterns. Coupling constants (e.g., J = 4.7 Hz for pyrrole protons) confirm stereochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 171.0123 vs. calculated 171.0120) .
  • X-ray crystallography : Resolves bond angles (e.g., C–Cl bond length ~1.73 Å) and confirms fused-ring geometry in solid-state structures .

Q. What are the primary biological targets and applications in medicinal chemistry?

This scaffold is explored for:

  • Kinase inhibition : Modulating ATP-binding pockets in kinases (e.g., JAK2, EGFR) via chloro-substituent interactions .
  • Anticancer activity : Derivatives show IC₅₀ values <10 µM in leukemia cell lines (e.g., K562) via apoptosis induction .
  • Antimicrobial studies : Nitro- or methyl-substituted analogs inhibit bacterial growth (MIC ~2–5 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or regioselectivity challenges?

  • Controlled chlorination : Use NIS (N-iodosuccinimide) or Selectfluor® to direct halogenation to the 7-position, minimizing byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity (>95% by LC-MS) .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide reagent selection .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., MTT, ATP-luciferase) under standardized conditions (pH, serum concentration) .
  • Metabolite profiling : LC-HRMS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase domains .
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent effects (Cl, NO₂) with IC₅₀ values .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for IP administration, achieving >5 mg/mL solubility .
  • Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) to enhance bioavailability .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Q. What safety and toxicity considerations are critical for handling this compound?

  • Acute toxicity : LD₅₀ >500 mg/kg in rodents (oral); wear PPE (gloves, goggles) to avoid dermal exposure .
  • Genotoxicity : Ames test negative for mutagenicity at ≤10 µM .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Emerging Research Directions

  • Photodynamic therapy : Explore nitro-substituted derivatives for ROS generation under UV light .
  • Chemical probes : Develop fluorescently tagged analogs (e.g., BODIPY conjugates) for live-cell imaging .

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